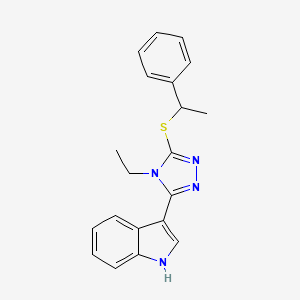
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . It is characterized by the presence of a fluorine atom at the 3-position and a pyrrolidin-1-ylmethyl group at the 4-position of the benzaldehyde ring. This compound is typically found as a colorless liquid or crystalline solid and is soluble in organic solvents such as ethanol and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde can be achieved through several synthetic routesThis can be done through a fluorination reaction, where a suitable fluorinating agent is used under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom and the pyrrolidin-1-ylmethyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(methylamino)methylbenzaldehyde
- 3-Fluoro-4-(dimethylamino)methylbenzaldehyde
- 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde
Uniqueness
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts specific steric and electronic properties. This can result in different reactivity and selectivity compared to other similar compounds. The fluorine atom also contributes to its distinct chemical behavior, making it valuable for various applications .
Propriétés
IUPAC Name |
3-fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-12-7-10(9-15)3-4-11(12)8-14-5-1-2-6-14/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAWUXYBDBSTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2548461.png)
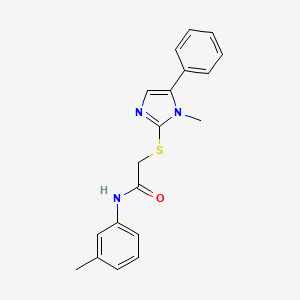

![7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)
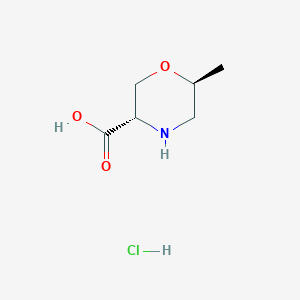
![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)
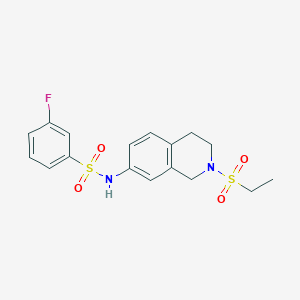
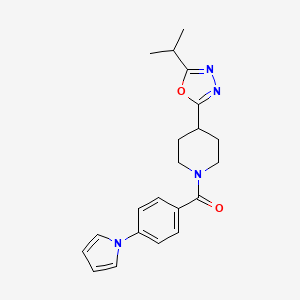
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

